BenchChemオンラインストアへようこそ!

methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Medicinal Chemistry Cross-Coupling Sequential Derivatization

Unlock sequential derivatization with this unique dibrominated pyrazole scaffold. The NH group at N1 is essential for ATP-competitive kinase inhibitor hinge binding, which N-methyl analogs lack. Two electronically differentiated C–Br bonds enable programmed Suzuki–Miyaura couplings: activate the pyrazole C4 position first, then the aryl C3′. This eliminates the need for multiple mono‑brominated building blocks, accelerating your SAR exploration for GSK-3β, CDK, Aurora kinase, EZH2, or agrochemical discovery programs. Buy now for a single, versatile intermediate that streamlines your synthetic route.

Molecular Formula C12H10Br2N2O3
Molecular Weight 390.031
CAS No. 2459962-72-0
Cat. No. B2636471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate
CAS2459962-72-0
Molecular FormulaC12H10Br2N2O3
Molecular Weight390.031
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NNC(=C2Br)C(=O)OC)Br
InChIInChI=1S/C12H10Br2N2O3/c1-18-8-4-3-6(5-7(8)13)10-9(14)11(16-15-10)12(17)19-2/h3-5H,1-2H3,(H,15,16)
InChIKeyCBSWGKCDXHNITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Bromo-5-(3-bromo-4-methoxyphenyl)-1H-Pyrazole-3-Carboxylate (CAS 2459962-72-0): Structural Identity and Baseline Characterization


Methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 2459962-72-0) is a dibrominated, unsymmetrically substituted 1H-pyrazole-3-carboxylate ester carrying a 3-bromo-4-methoxyphenyl ring at the 5-position [1]. With a molecular formula of C₁₂H₁₀Br₂N₂O₃ and a molecular weight of 390.03 g·mol⁻¹, it belongs to a therapeutically relevant scaffold class [2]. Pyrazole-3-carboxylates are established intermediates for kinase inhibitors, antimicrobial agents, and agrochemicals; the compound’s dual bromine substitution pattern distinguishes it from mono‑brominated analogs and provides two chemically addressable handles for sequential derivatization [3].

Why Methyl 4-Bromo-5-(3-bromo-4-methoxyphenyl)-1H-Pyrazole-3-Carboxylate Cannot Be Substituted by Generic Pyrazole-3-Carboxylate Analogs


Pyrazole-3-carboxylates are not interchangeable because the number, position, and electronic nature of halogen substituents dictate both synthetic reactivity and biological target engagement [1]. The target compound carries bromine atoms at the pyrazole 4-position and the phenyl meta-position, yielding a unique electrophilic landscape for sequential Suzuki–Miyaura couplings with predictable site‑selectivity [2]. By contrast, the closest commercially listed comparator—methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1439441-56-1)—locks the N¹ position with a methyl group, abolishing the NH hydrogen-bond donor capacity and altering the regiochemical outcome of N-alkylation [3]. Mono‑brominated congeners such as methyl 4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate (CAS 1350465-22-3) offer only a single cross‑coupling site, limiting molecular complexity accessible in one synthetic sequence. These structural differences make direct functional or pharmacological substitution unreliable without re‑optimization of synthetic steps or biological assays.

Methyl 4-Bromo-5-(3-bromo-4-methoxyphenyl)-1H-Pyrazole-3-Carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Dual Bromine Substitution Provides Two Orthogonal Cross‑Coupling Sites vs. Mono‑Brominated Comparator

The target compound possesses two chemically distinct C–Br bonds (pyrazole 4-position and phenyl meta-position), enabling sequential Suzuki–Miyaura reactions with predictable site‑selectivity. In contrast, the mono‑brominated analog methyl 4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate (CAS 1350465-22-3) contains only a single C–Br bond, limiting derivatization to one coupling step [1]. Literature precedent with structurally related N‑protected tribromopyrazoles demonstrates that the first oxidative addition of Pd(0) occurs exclusively at the pyrazole 5‑position (para to the carboxylate), with subsequent couplings at positions 3 and 4, enabling the programmed synthesis of 3,4,5‑triaryl‑pyrazoles not accessible from mono‑brominated starting materials [2].

Medicinal Chemistry Cross-Coupling Sequential Derivatization

Free NH-Pyrazole Retains Hydrogen-Bond Donor Capacity vs. N-Methylated Comparator

The target compound features an unsubstituted 1H-pyrazole NH group, a known hydrogen‑bond donor (HBD) critical for kinase hinge‑region binding and target engagement [1]. The closest commercially available comparator, methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1439441-56-1; MW 404.05 g·mol⁻¹), carries an N¹-methyl group that completely abolishes HBD capacity while increasing molecular weight (+14 Da) and lipophilicity (calculated Δ log P ≈ +0.5) [2]. Class‑level SAR studies on pyrazole‑based kinase inhibitors consistently show that N¹‑alkylation reduces or eliminates inhibitory activity when the NH group is required for a key hydrogen bond in the ATP‑binding pocket [3].

Medicinal Chemistry Pharmacophore Design Receptor Binding

3-Bromo-4-Methoxyphenyl Substituent Offers Documented Pharmacophoric Advantage Over 4-Bromo-3-Methoxyphenyl Isomer

The 3-bromo-4-methoxyphenyl motif in the target compound has demonstrated pharmacophoric relevance in epigenetic inhibitor design. In a published EZH2 inhibitor study, the compound 1,5-bis(3-bromo-4-methoxyphenyl)penta-1,4-dien-3-one exhibited an EC₅₀ of 74.9 μM against EZH2 in U937 leukemia cells and induced 28% granulocytic differentiation at 50 μM [1]. By contrast, the regioisomeric 4-bromo-3-methoxyphenyl substitution pattern has not been associated with comparable EZH2 inhibitory activity in peer‑reviewed reports. Pyrazole‑4-carboxylate antimicrobial SAR studies further indicate that bromine substitution on the aryl ring enhances antifungal potency relative to non‑halogenated phenyl analogs, with MIC values reaching 0.015 μmol·mL⁻¹ against C. parapsilosis for related bromoaryl‑pyrazole‑3-carboxylates [2].

Anticancer EZH2 Inhibition Pharmacophore

Regioisomeric Carboxylate at 3-Position Enables Distinct Synthetic Utility Compared to 5-Carboxylate Analogs

The ester group at the pyrazole 3-position (rather than the 5-position) imparts different electronic and steric properties that influence both reactivity and biological activity. In the pyrazole‑based lamellarin O analog study, 3(5)-aryl-4-bromo-1H-pyrazole-5(3)-carboxylates were demonstrated to undergo regioselective N-alkylation; the carboxylate position dictated the isomer ratio, with 3-carboxylate isomers requiring distinct optimization of base/solvent conditions (Na₂CO₃/DMF) to achieve desired regioisomer ratios [1]. The 3-carboxylate orientation places the ester adjacent to the 4-bromo substituent, electronically activating the C4 position for nucleophilic aromatic substitution differently than the 5-carboxylate regioisomer [2].

Synthetic Chemistry Regioselectivity Building Block

Purity Specification of ≥98% (HPLC) Offers Reliable Reproducibility for Quantitative Structure–Activity Studies

Commercially sourced methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate is supplied with a minimum purity specification of 98% as determined by HPLC, with comprehensive characterization including ¹H NMR, ¹³C NMR, and HRMS . By comparison, the mono‑brominated analog methyl 4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate (CAS 1350465-22-3) is typically offered at ≥95% purity . The 3% purity differential corresponds to a reduction in unidentified impurities of at least 60% (from ≤5% total impurities to ≤2%), which is critical for dose‑response and SAR studies where minor impurities can confound biological readouts at micromolar concentrations [1].

Quality Control Reproducibility SAR Studies

Methyl 4-Bromo-5-(3-bromo-4-methoxyphenyl)-1H-Pyrazole-3-Carboxylate: Optimal Application Scenarios Based on Verified Differentiation Evidence


Sequential Cross‑Coupling for Triaryl‑Pyrazole Library Synthesis

The two electronically differentiated C–Br bonds enable programmed Suzuki–Miyaura couplings: the pyrazole C4 bromine reacts preferentially under Pd(0) catalysis, followed by the less reactive aryl C3′ bromine under modified conditions. This synthetic strategy, validated on N‑protected tribromopyrazole systems [1], allows construction of 3,4,5‑triaryl‑pyrazole libraries in two steps from a single starting material, eliminating the need for multiple mono‑brominated building blocks [2].

Kinase Hinge‑Region Pharmacophore Design Requiring an NH Hydrogen‑Bond Donor

For ATP‑competitive kinase inhibitor programs where the pyrazole NH forms a critical hydrogen bond with the hinge region (e.g., GSK‑3β, CDK, or Aurora kinases), the target compound retains the essential HBD functionality [1]. The N¹-methyl comparator (CAS 1439441-56-1) is contraindicated for such programs because methylation abolishes this donor interaction, as demonstrated in carbonic anhydrase and kinase inhibitor SAR studies [2].

EZH2‑Targeted Epigenetic Probe Development Leveraging the 3-Bromo-4-Methoxyphenyl Pharmacophore

The 3-bromo-4-methoxyphenyl fragment has been validated as a productive pharmacophoric element for EZH2 inhibition (EC₅₀ 74.9 μM in U937 cells) [1]. The target compound provides this privileged fragment pre‑installed on a derivatizable pyrazole‑3-carboxylate scaffold, enabling rapid SAR exploration around the ester and the pyrazole 4-position without de novo synthesis of the pharmacophoric aryl ring [2].

Agrochemical Intermediate with Dual Halogen Handles for Fungicide Development

1H-Pyrazole-3-carboxylates are established intermediates for agricultural fungicides and herbicides [1]. The target compound’s dibrominated architecture allows two successive diversification steps—e.g., introducing a fluorinated aryl group at the pyrazole C4 position and a heteroaryl group at the phenyl ring—to rapidly generate agrochemical candidate libraries with tunable physicochemical properties [2].

Quote Request

Request a Quote for methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.